molecular formula C16H14N2O B030506 2-Methyl-5h-dibenz[b,f]azepine-5-carboxamide CAS No. 70401-32-0

2-Methyl-5h-dibenz[b,f]azepine-5-carboxamide

Cat. No. B030506
CAS RN: 70401-32-0
M. Wt: 250.29 g/mol
InChI Key: WLUGVRXHDCWYLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methyl-5h-dibenz[b,f]azepine-5-carboxamide and related compounds involves intricate chemical reactions. For example, the synthesis can start from simple and readily available benzamides, undergoing palladium-catalyzed homocoupling via ortho-selective double C-H bond activation. This process is followed by intramolecular condensation, producing 5H-dibenzo[c,e]azepine-5,7(6H)-diones in satisfactory to excellent yields in one pot (Kondapalli, Yu, Yamamoto, & Bao, 2017).

Molecular Structure Analysis

Molecular structure analysis of 5H-dibenzo[b,f]azepine-5-carboxamide has been conducted through vibrational and spectroscopic investigations, revealing insights into its equilibrium geometry, harmonic vibrational frequencies, infrared intensities, and Raman scattering activities. Fourier transform Raman and infrared spectra provide a detailed interpretation of the vibrational spectra of this compound, supported by density functional B3LYP/6-31G(d,p) method calculations (Muthu & Renuga, 2013).

Chemical Reactions and Properties

2-Methyl-5h-dibenz[b,f]azepine-5-carboxamide undergoes various chemical reactions leading to the formation of different derivatives. For instance, novel derivatives have been synthesized, showing antiarrhythmic actions, demonstrating the compound's versatility in undergoing chemical transformations to produce pharmacologically relevant molecules (Wunderlich, Stark, Carstens, Lohmann, Grizenko, & Skoldinov, 1985).

Physical Properties Analysis

The physical properties of 2-Methyl-5h-dibenz[b,f]azepine-5-carboxamide and its derivatives have been explored through various studies, including their crystalline structure, spectral studies, and Hirshfeld surfaces analysis. Such analyses reveal the compound's conformation, structural stability, and interactions at the molecular level, contributing to a comprehensive understanding of its physical characteristics (Shankar, Manjunath, Kumar, Pampa, Sadashiva, & Lokanath, 2014).

Scientific Research Applications

Spectroscopic Analysis and Molecular Structure

Fourier transform Raman and infrared spectra of 2-Methyl-5H-dibenz[b,f]azepine-5-carboxamide have been recorded, revealing detailed information on the compound's equilibrium geometry, vibrational frequencies, and thermodynamic functions. These studies provide insights into the molecule's stability, arising from hyperconjugative interactions and charge delocalization. The compound's linear polarizability and hyperpolarizability values have been computed, indicating charge transfer within the molecule. This research contributes to our understanding of the compound's structural and electronic properties, essential for developing applications in materials science and pharmacology (S. Muthu & S. Renuga, 2013).

Novel Synthesis Processes

A novel synthesis process of 2-Methyl-5H-dibenz[b,f]azepine has been explored, emphasizing its role as a crucial intermediate in various fields, including genetic engineering and materials science. This research outlines the optimal conditions for synthesizing the title compound, providing a foundation for future studies aimed at enhancing the efficiency and yield of these processes (Chen Ying-qi, 2008).

Molecular and Supramolecular Structure

Investigations into the molecular and supramolecular structure of diastereoisomeric forms of related compounds have been conducted. These studies offer valuable insights into the compound's potential activity in treating various diseases by providing detailed analyses of molecular conformations and interactions. This research is pivotal for the design of analogues with improved pharmacological profiles (Lina M. Acosta Quintero et al., 2016).

Application in Microbial Fuel Cells

2-Methyl-5H-dibenz[b,f]azepine-5-carboxamide has been utilized as an organic precursor for synthesizing catalysts in microbial fuel cells (MFCs). These catalysts, derived from the compound, exhibit comparable oxygen reduction reaction (ORR) activity to commercial catalysts, indicating potential for enhanced electricity production in MFCs. This application demonstrates the compound's versatility and its potential in renewable energy technologies (Wenyu He et al., 2020).

Antioxidant Properties

Research has explored the synthesis of novel 5H-dibenz[b,f]azepine derivatives, assessing their antioxidant properties in various in vitro model systems. This work is significant for identifying compounds with potential therapeutic applications in diseases associated with oxidative stress (H. Vijay Kumar & N. Naik, 2010).

Safety And Hazards

“2-Methyl-5h-dibenz[b,f]azepine-5-carboxamide” may cause eye irritation, skin irritation, irritation of the digestive tract, and respiratory tract irritation .

Future Directions

“2-Methyl-5h-dibenz[b,f]azepine-5-carboxamide” can be used as a starting material to prepare pharmacologically important dibenzoazepine-pyridazine derivatives . It can also be used to synthesize 3-chloro-1- (5 H -dibenz [ b, f ]azepine-5yl)propan-1-one, a key intermediate used to prepare aminophenol derivatives .

properties

IUPAC Name

3-methylbenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-11-6-9-15-13(10-11)8-7-12-4-2-3-5-14(12)18(15)16(17)19/h2-10H,1H3,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUGVRXHDCWYLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=CC=CC=C3C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10220676
Record name 2-Methyl-5H-dibenz(b,f)azepine-5-carboxamide
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Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5h-dibenz[b,f]azepine-5-carboxamide

CAS RN

70401-32-0
Record name 2-Methyl-5H-dibenz[b,f]azepine-5-carboxamide
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Record name 2-Methyl-5H-dibenz(b,f)azepine-5-carboxamide
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Record name 2-Methyl-5H-dibenz(b,f)azepine-5-carboxamide
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Record name 2-methyl-5H-dibenz(b,f)azepine-5-carboxamide
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Record name 2-Methyl-5H-dibenz[b,f]azepine-5-carboxamide
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